(4-Amino-3-bromophenyl)pentafluorosulfur

Medicinal Chemistry Drug Discovery Bioisosteres

Ensure your next drug discovery or materials science breakthrough starts with the right chemistry. Procure (4-Amino-3-bromophenyl)pentafluorosulfur, the definitive 'super-CF₃' building block. Unlike generic CF₃ analogs, its SF₅ group delivers a 28% stronger electron-withdrawing effect (σp 0.68 vs. 0.53) and significantly higher lipophilicity for improved membrane permeability and metabolic stability. The ortho‑bromo and para‑amine substitution pattern enables versatile, sequential functionalization via cross‑coupling and amidation—ideal for generating SAR libraries, PAR1 inhibitors, and advanced liquid crystals. Don’t settle for less effective substitutes; optimize your lead compounds with this dual‑reactive, high‑performance intermediate.

Molecular Formula C6H5BrF5NS
Molecular Weight 298.07 g/mol
CAS No. 159727-25-0
Cat. No. B1282090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-3-bromophenyl)pentafluorosulfur
CAS159727-25-0
Molecular FormulaC6H5BrF5NS
Molecular Weight298.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)N
InChIInChI=1S/C6H5BrF5NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2
InChIKeyBYEXDMPBPSYTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-bromophenyl)pentafluorosulfur (CAS 159727-25-0): A Dual-Functional SF5-Aniline Building Block for Precision Synthesis


(4-Amino-3-bromophenyl)pentafluorosulfur (CAS 159727-25-0), also known as 2-bromo-4-(pentafluorosulfanyl)aniline, is a halogenated aromatic amine that combines the strongly electron-withdrawing and highly lipophilic pentafluorosulfanyl (–SF5) group with a strategically positioned bromine atom and a primary amine . The compound has a molecular formula of C6H5BrF5NS and a molecular weight of 298.07 g/mol [1]. The SF5 group imparts a Hammett substituent constant σp of 0.68, compared to 0.53 for trifluoromethyl (–CF3), and a group electronegativity χr of 3.65, underscoring its classification as a “super-trifluoromethyl” moiety [2]. The ortho-bromo and para-amino substitution pattern renders this compound a versatile intermediate for constructing complex molecules via transition metal-catalyzed cross-coupling reactions and amine functionalization.

Why 4-Amino-3-bromophenyl)pentafluorosulfur Cannot Be Replaced by Simple CF3 or Halogenated Aniline Analogs


Generic substitution of this SF5-containing building block with more common trifluoromethyl (CF3) or non-fluorinated analogs fails to recapitulate its unique physicochemical profile and synthetic versatility. The SF5 group exhibits a 28% higher Hammett σp constant (0.68 vs. 0.53) and substantially greater lipophilicity than CF3, as demonstrated in a head-to-head comparison of cannabinoid ligands where SF5-substituted pyrazoles consistently showed higher logP values than their exact CF3 counterparts [1]. This translates to altered membrane permeability, target binding kinetics, and metabolic stability that cannot be mimicked by CF3. Furthermore, the compound's strategically placed bromine atom provides a handle for palladium-catalyzed cross-couplings that is absent in simpler SF5-anilines like 4-(pentafluorosulfanyl)aniline [2]. The presence of both the SF5 group and a reactive bromine on the same aromatic ring creates a dual-functional scaffold that is irreplaceable for generating libraries of SF5-containing compounds for structure-activity relationship (SAR) studies.

Quantitative Differentiation of (4-Amino-3-bromophenyl)pentafluorosulfur Against Closest Analogs


Enhanced Lipophilicity of SF5-Aniline Core Compared to CF3 and tert-Butyl Analogs

In a systematic head-to-head comparison of cannabinoid receptor ligands incorporating meta- and para-substituted SF5-aniline moieties versus exact CF3 and tert-butyl analogs, the SF5-substituted compounds consistently exhibited higher lipophilicity (logP) than CF3 counterparts while remaining lower than tert-butyl derivatives [1]. This intermediate lipophilicity profile is critical for optimizing membrane permeability without incurring excessive non-specific binding or poor solubility associated with bulky aliphatic groups.

Medicinal Chemistry Drug Discovery Bioisosteres

Superior Electron-Withdrawing Capacity of SF5 vs. CF3 Quantified by Hammett Constants

The pentafluorosulfanyl group exerts a significantly stronger inductive electron-withdrawing effect than the widely used trifluoromethyl group. This is quantitatively captured by the Hammett substituent constant: SF5 has a σp value of 0.68, representing a 28% increase over CF3 (σp = 0.53) [1]. This enhanced electron withdrawal alters the electronic density of the aromatic ring and the basicity of the aniline nitrogen, directly influencing binding interactions, metabolic stability, and reactivity in nucleophilic aromatic substitution.

Physical Organic Chemistry Medicinal Chemistry SAR

Higher Group Electronegativity of SF5 vs. CF3 Influences Reactivity and Acidity

The group electronegativity (χr) of the SF5 moiety is reported as 3.65, exceeding that of CF3 (exact value not provided in abstract but noted as lower) [1]. This heightened electronegativity contributes to the SF5 group's ability to activate aromatic rings toward nucleophilic attack and to stabilize adjacent carbanions or conjugate bases. For example, SF5-substituted phenylacetic acids exhibit higher acidity (lower pKa) than their F-, CF3-, or SO2CH3-substituted counterparts due to the potent inductive stabilization of the carboxylate anion [2].

Computational Chemistry Physical Organic Chemistry Reactivity Prediction

Dual-Reactive Handles for Sequential Functionalization via Negishi Cross-Coupling

The compound's ortho-bromo substituent serves as a reliable handle for palladium-catalyzed Negishi cross-coupling with amido alkyl iodides to install amino acid side chains [1]. In a study synthesizing the first SF5-containing aromatic amino acids, aryl bromides bearing the SF5 group underwent Negishi coupling using a Pd(dba)2/SPhos catalyst system to yield SF5 amino acids in 32–42% yield [1]. The resulting amino acids were successfully incorporated into dipeptides using standard amide coupling conditions, confirming compatibility with solid-phase peptide synthesis protocols [1]. This dual reactivity—amine functionalization and aryl bromide cross-coupling—distinguishes it from simpler SF5-anilines that lack the bromine handle.

Synthetic Methodology Peptide Chemistry Fluorine Chemistry

Reduced Basicity of Aniline Nitrogen Modulates Nucleophilicity and Binding

The strong electron-withdrawing nature of the SF5 group significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline . This attenuation of basicity renders the amine a weaker nucleophile and alters its protonation state at physiological pH, which can be advantageous in drug design where excessive basicity leads to off-target effects (e.g., hERG channel blockade) or poor oral bioavailability. While direct pKa data for this specific compound is not publicly available, the effect is well-documented for SF5-substituted anilines as a class.

Physical Organic Chemistry Medicinal Chemistry Enzyme Inhibition

Stability Under Cross-Coupling Conditions vs. Other Halogenated SF5-Anilines

The aryl bromide moiety in (4-Amino-3-bromophenyl)pentafluorosulfur is compatible with a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) under standard conditions, enabling diversification without degradation of the SF5 group [1]. The SF5 group itself is stable under the basic and elevated temperature conditions typically employed in these couplings, unlike some other highly fluorinated groups (e.g., SF4Cl) that may undergo hydrolysis or fluoride exchange [2]. This stability is a key differentiator when selecting a building block for library synthesis.

Synthetic Chemistry Process Chemistry Fluorine Chemistry

High-Value Application Scenarios for (4-Amino-3-bromophenyl)pentafluorosulfur in Drug Discovery and Materials Science


Synthesis of SF5-Containing Unnatural Amino Acids for Peptide Engineering

Leverage the ortho-bromo group for Negishi cross-coupling with amido alkyl iodides to generate SF5-substituted phenylalanine analogs, as demonstrated in the first synthesis of SF5 aromatic amino acids [4]. The resulting amino acids can be incorporated into peptides via solid-phase synthesis to probe the effect of the SF5 group on peptide conformation, membrane permeability, and protease stability. This application is directly enabled by the compound's dual reactivity: the bromine handle for C–C bond formation and the protected/unprotected amine for peptide coupling [4].

Construction of SF5-Containing Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

Utilize the aryl bromide as a coupling partner in Suzuki-Miyaura reactions with diverse boronic acids to generate arrays of biaryl SF5 compounds for kinase inhibitor screening. The enhanced lipophilicity and strong electron-withdrawing character of the SF5 group can improve binding affinity and selectivity for hydrophobic kinase pockets while modulating the pKa of adjacent heterocycles [4]. The compound's compatibility with high-throughput parallel synthesis workflows makes it ideal for medicinal chemistry hit-to-lead campaigns.

Design of Fluorinated Liquid Crystals with Enhanced Dielectric Anisotropy

Incorporate the SF5-aniline core as a polar terminal group in liquid crystalline materials. The high group electronegativity (χr = 3.65) and large dipole moment of the SF5 moiety contribute to enhanced dielectric anisotropy, which is critical for low-voltage operation in display technologies [4]. The amino group provides a site for further functionalization with mesogenic cores, while the bromine can be used to install additional aromatic rings via cross-coupling to tune mesophase behavior.

Synthesis of SF5-Substituted PAR1 Antagonists as Antithrombotic Agents

Employ (4-Amino-3-bromophenyl)pentafluorosulfur as a key intermediate in the preparation of protease-activated receptor 1 (PAR1) inhibitors, a class of antithrombotic agents [4]. The SF5 group serves as a bioisosteric replacement for CF3 or tert-butyl moieties, offering improved metabolic stability and lipophilicity profiles. The bromine atom enables late-stage diversification to optimize pharmacokinetic properties without altering the core pharmacophore.

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